molecular formula C8H8Cl2O B3110685 3,5-Dichloro-2-methylbenzyl alcohol CAS No. 1804896-51-2

3,5-Dichloro-2-methylbenzyl alcohol

Cat. No.: B3110685
CAS No.: 1804896-51-2
M. Wt: 191.05 g/mol
InChI Key: ONCBVSNKMFOKMY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzyl alcohol, also known by its IUPAC name (3,5-dichloro-2-methylphenyl)methanol, is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-methylbenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 3,5-dichloro-2-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using palladium on carbon (Pd/C) as a catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, acetic acid

    Reduction: H2, Pd/C, NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed:

  • 3,5-Dichloro-2-methylbenzaldehyde
  • 3,5-Dichloro-2-methyltoluene
  • 3,5-Dichloro-2-methylbenzyl chloride

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylbenzyl alcohol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its chlorinated aromatic ring can engage in π-π interactions and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 3,5-Dichlorobenzyl alcohol
  • 2,4-Dichloro-2-methylbenzyl alcohol
  • 3,5-Dichloro-4-methylbenzyl alcohol

Comparison: 3,5-Dichloro-2-methylbenzyl alcohol is unique due to the specific positioning of its chlorine atoms and methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group at the 2-position and chlorine atoms at the 3 and 5 positions provides distinct steric and electronic effects, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(3,5-dichloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCBVSNKMFOKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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